1-acetyl-2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile
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Overview
Description
1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile is a complex heterocyclic compound that features a spiro linkage between an indole and a pyran ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to exhibit diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an indole derivative with a pyranone compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid or p-toluenesulfonic acid to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile
- 1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxamide
- 1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-methyl ester
Uniqueness
The uniqueness of 1-acetyl-2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile lies in its specific spiro linkage and the presence of both indole and pyran rings. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H13N3O5 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-acetyl-2'-amino-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile |
InChI |
InChI=1S/C19H13N3O5/c1-9-7-14-15(17(24)26-9)19(12(8-20)16(21)27-14)11-5-3-4-6-13(11)22(10(2)23)18(19)25/h3-7H,21H2,1-2H3 |
InChI Key |
AJQQANMDVBMWRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4N(C3=O)C(=O)C)C(=C(O2)N)C#N |
Origin of Product |
United States |
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